tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound known for its unique structure and properties. It is often used as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a type of “click chemistry” reaction. This compound is valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while suppressing cell cytotoxicity .
Properties
IUPAC Name |
tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-12(2,3)20-11(18)17-6-5-13(9(7-17)19-13)10-14-8-15-16(10)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBGWKNNJIGQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=NC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the tert-butyl ester group. The reaction conditions often require the use of copper catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
This compound primarily undergoes click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Common reagents used in these reactions include copper(I) salts and various azides and alkynes. The major products formed from these reactions are triazole-linked compounds, which are useful in various chemical biology experiments .
Scientific Research Applications
tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is widely used in scientific research due to its role as a ligand in CuAAC reactions. Its applications span across chemistry, biology, medicine, and industry. In chemistry, it is used to create complex molecular structures. In biology and medicine, it is used for bioconjugation and in vivo imaging of glycans. In industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The compound exerts its effects by acting as a ligand in CuAAC reactions. It binds to copper(I) ions, facilitating the cycloaddition of azides and alkynes to form triazole rings. This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds include other ligands used in CuAAC reactions, such as tris(benzyltriazolylmethyl)amine (TBTA) and bis(1,2,3-triazol-4-yl)methylamine (BTTAA). Compared to these compounds, tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate offers improved water solubility and reduced cytotoxicity, making it more suitable for bioconjugation and in vivo applications .
Q & A
Q. Basic
- NMR : Analyze - and -NMR for diagnostic signals:
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~325–350 Da).
- IR : Identify carbonyl (C=O, ~1700 cm) and ether (C-O, ~1100 cm) stretches .
What computational approaches can elucidate the reaction mechanism for triazole incorporation?
Q. Advanced
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediates in cycloaddition or cross-coupling steps.
- Reaction path searching : Apply tools like GRRM or AFIR to identify energetically favorable pathways .
- Molecular dynamics : Simulate solvent effects on reaction kinetics using packages like Gaussian or ORCA .
How can discrepancies in X-ray crystallographic data be resolved during structural validation?
Q. Advanced
- Refinement tools : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (ADPs) and occupancy .
- Twinning analysis : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions .
- Validation software : Cross-check with PLATON or OLEX2 to detect disorder or missing electron density .
What strategies ensure stereochemical control during bicyclo[4.1.0]heptane synthesis?
Q. Advanced
- Chiral catalysts : Use enantioselective organocatalysts (e.g., Jacobsen catalysts) to direct cyclopropane ring formation.
- Temperature control : Low temperatures (−78°C) minimize racemization in kinetically controlled reactions .
- Protecting groups : Boc groups stabilize intermediates, preserving stereochemistry during functionalization .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Thermal stability : Store at −20°C to prevent decomposition; monitor via TGA/DSC for degradation thresholds.
- Light sensitivity : Protect from UV exposure using amber vials.
- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) that may hydrolyze the ester moiety .
What are common impurities in the synthesis, and how are they mitigated?
Q. Basic
- Byproducts : Unreacted triazole precursors or over-oxidized intermediates.
- Mitigation :
- Use flash chromatography (silica gel, hexane/EtOAc gradient) for purification .
- Optimize stoichiometry (1.2–1.5 eq. coupling partners) to minimize side reactions .
How can high-throughput experimentation (HTE) optimize reaction yield?
Q. Advanced
- Automated screening : Test 96-well plates with varying catalysts, solvents, and temperatures.
- Data-driven analysis : Apply machine learning (e.g., Random Forest models) to predict optimal conditions from HTE datasets .
- Flow chemistry : Use microreactors to enhance mixing and heat transfer for scalable synthesis .
What spectroscopic features distinguish this compound from its analogs?
Q. Basic
- Unique signals :
How is X-ray crystallography applied to validate the bicyclic structure?
Q. Advanced
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- ORTEP visualization : Generate thermal ellipsoid plots to confirm bond lengths/angles (e.g., C-O at ~1.43 Å) .
- Hirshfeld analysis : Map intermolecular interactions (e.g., H-bonding with triazole) to validate packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
